molecular formula C19H17N3O2 B296149 2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide

2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B296149
M. Wt: 319.4 g/mol
InChI Key: DCWLFMALPNLMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a cyano group and an acetamide moiety linked to an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as cyanogen bromide.

    Acetamide Formation: The acetamide moiety can be formed by reacting the indole derivative with chloroacetyl chloride in the presence of a base.

    Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The cyano group and acetamide moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the cyano and ethoxy groups, which may affect its biological activity.

    2-(6-bromo-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Contains a bromo and methoxy group instead of cyano and ethoxy, leading to different chemical properties.

Uniqueness

The presence of the cyano group and ethoxyphenyl substitution in 2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(6-cyanoindol-1-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C19H17N3O2/c1-2-24-17-7-5-16(6-8-17)21-19(23)13-22-10-9-15-4-3-14(12-20)11-18(15)22/h3-11H,2,13H2,1H3,(H,21,23)

InChI Key

DCWLFMALPNLMGZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.